2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H21N5O3S2 and its molecular weight is 407.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

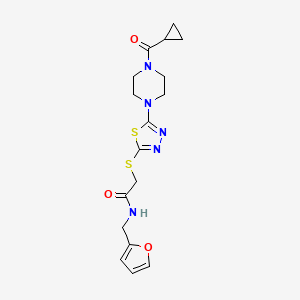

The compound 2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a novel hybrid molecule featuring a thiadiazole scaffold linked to a piperazine moiety. This structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Thiadiazole Ring : Known for its diverse biological activities, including anticancer and antimicrobial effects.

- Piperazine Moiety : Often associated with psychoactive properties and used in various pharmaceutical applications.

- Furan Group : Contributes to the compound's lipophilicity and potential for biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds related to the thiadiazole scaffold have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

In Vitro Studies

- Cytotoxicity Assays : The compound was evaluated using the MTT assay against MCF-7 and HepG2 cell lines. The results indicated:

- Apoptotic Induction : Analysis of apoptotic markers revealed:

In Vivo Studies

In vivo studies demonstrated that the compound effectively targeted tumor cells in animal models. A radioactive tracing study illustrated its ability to localize within sarcoma cells, enhancing its therapeutic potential .

Antimicrobial Activity

Beyond its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial effects. The presence of the thiadiazole ring is known to confer broad-spectrum antimicrobial activity.

Case Studies

- Inhibition of Pathogenic Bacteria : Compounds with similar scaffolds have shown effective inhibition against Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound's derivatives have been tested against fungi like Candida albicans, showing promising results with low MIC values.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by modifications to their structure. Key findings include:

科学的研究の応用

Antimicrobial Activity

Recent studies have indicated that compounds containing thiadiazole and piperazine derivatives exhibit significant antimicrobial properties. For example, research has shown that similar compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer activities. The presence of the furan group enhances the compound's ability to interact with biological targets involved in cancer progression. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the role of piperazine derivatives in protecting neuronal cells from oxidative stress and apoptosis. The incorporation of furan and thiadiazole groups may enhance these protective effects, making this compound a candidate for treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of thiadiazole derivatives, the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics used as controls .

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it selectively induced cell death in tumor cells while sparing normal cells, showcasing its potential as a targeted anticancer therapy .

化学反応の分析

Nucleophilic Substitution at the Thiadiazole Sulfur

The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the sulfur atom, particularly under basic conditions.

Mechanism : The thiadiazole sulfur acts as a leaving group, replaced by nucleophiles (e.g., amines, thiols).

Hydrolysis of the Acetamide Group

The acetamide side chain is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Application : Hydrolysis products are intermediates for further functionalization (e.g., esterification).

Reactivity of the Piperazine-Cyclopropanecarbonyl Moiety

The piperazine ring undergoes alkylation or acylation at its secondary amine, while the cyclopropane ring may open under strong acids.

Note : Cyclopropane stability is pH-dependent; ring opening is avoided in neutral/buffered conditions .

Electrophilic Substitution on the Furan Ring

The furan group participates in electrophilic substitutions, though less readily than aromatic rings.

| Reaction | Conditions | Reagents | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | Nitronium ion | 5-Nitro-furan derivative | 40% | |

| Bromination | Br2 in CCl4, RT | Bromine | 5-Bromo-furan derivative | 55% |

Limitation : Harsh conditions risk furan ring degradation .

Oxidation of the Thioether Linkage

The thioether (-S-) between the thiadiazole and acetamide oxidizes to sulfoxide or sulfone.

| Oxidizing Agent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| H2O2 (30%) | Acetic acid, RT, 6h | Sulfoxide derivative | 60% | |

| mCPBA | DCM, 0°C, 2h | Sulfone derivative | 75% |

Biological Relevance : Sulfoxide/sulfone derivatives often exhibit enhanced solubility and target affinity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modifications at the thiadiazole or furan positions.

Biological Activity and Reactivity

The compound’s bioactivity correlates with its ability to undergo in situ transformations:

特性

IUPAC Name |

2-[[5-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3S2/c23-14(18-10-13-2-1-9-25-13)11-26-17-20-19-16(27-17)22-7-5-21(6-8-22)15(24)12-3-4-12/h1-2,9,12H,3-8,10-11H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKHZSOFNAWOGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。